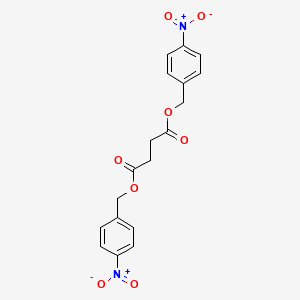

Bis(4-nitrobenzyl) succinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58265-86-4 |

|---|---|

Molecular Formula |

C18H16N2O8 |

Molecular Weight |

388.3 g/mol |

IUPAC Name |

bis[(4-nitrophenyl)methyl] butanedioate |

InChI |

InChI=1S/C18H16N2O8/c21-17(27-11-13-1-5-15(6-2-13)19(23)24)9-10-18(22)28-12-14-3-7-16(8-4-14)20(25)26/h1-8H,9-12H2 |

InChI Key |

CTSIAVDIJRBHQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Nitrobenzyl Succinate and Analogous Compounds

Esterification Approaches to Bis(4-nitrobenzyl) Succinate (B1194679) Formation

Esterification is the most direct method for the formation of bis(4-nitrobenzyl) succinate. This can be accomplished through the reaction of 4-nitrobenzyl alcohol with either succinic acid or one of its more reactive derivatives, such as succinyl dichloride or succinic anhydride (B1165640).

A common and efficient method for the synthesis of succinate diesters is the condensation reaction between succinyl dichloride and an alcohol. This method is highly analogous to the preparation of bis(4-nitrophenyl) succinate, which involves the reaction of succinyl dichloride with 4-nitrophenol. researchgate.net In the case of this compound, the precursor would be 4-nitrobenzyl alcohol.

The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of 4-nitrobenzyl alcohol attacks the electrophilic carbonyl carbon of succinyl dichloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Illustrative Reaction Scheme:

Beyond the use of acyl chlorides, other esterification methods can be employed for the synthesis of this compound. These methods may offer milder reaction conditions or avoid the use of corrosive reagents like succinyl dichloride.

One such method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). stackexchange.com This method is particularly effective for the esterification of carboxylic acids with alcohols, including those that may be sterically hindered. stackexchange.com The reaction between succinic acid and 4-nitrobenzyl alcohol would proceed under mild, room-temperature conditions.

Another approach involves the use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont). researchgate.net These heterogeneous catalysts are environmentally friendly, reusable, and can effectively catalyze the esterification of dicarboxylic acids with various alcohols, often providing good to excellent yields under mild conditions. researchgate.net For instance, Al³⁺-montmorillonite has been shown to be a highly effective catalyst for the esterification of succinic acid with butanol, achieving a 94% yield of dibutyl succinate. researchgate.net

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. digitellinc.com Lipases, such as Lipozyme 435, can be used to catalyze the esterification of dicarboxylic acids with alcohols. digitellinc.com This biocatalytic approach is gaining attention for the production of bio-based plasticizers and other specialty esters. digitellinc.com

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables to consider include temperature, reaction time, molar ratio of reactants, and catalyst loading.

For esterification reactions of dicarboxylic acids, temperature plays a significant role. For example, in the synthesis of dicarboxylate esters using sulfuric acid as a catalyst, an optimal temperature of 120°C was identified. google.com Higher temperatures did not necessarily lead to increased yields and could potentially cause decomposition of the catalyst or product. google.com

The molar ratio of the alcohol to the dicarboxylic acid is another critical factor. An excess of the alcohol is often used to drive the equilibrium towards the formation of the diester. In the synthesis of dialkyl succinates, molar ratios of alkanol to succinic acid ranging from 1:1 to 6:1 have been explored. google.com

The amount of catalyst is also a key parameter to optimize. For acid-catalyzed esterifications, a catalyst concentration of around 2% w/w of the dicarboxylic acid has been found to be effective. google.com

Below is an interactive data table summarizing general optimization parameters for dicarboxylic acid esterification, which can be applied to the synthesis of this compound.

| Parameter | Range | Optimal (General) | Notes |

| Temperature | 80-180°C | 120-140°C | Higher temperatures can lead to side reactions or catalyst degradation. google.com |

| Molar Ratio (Alcohol:Acid) | 1:1 to 6:1 | 2.5:1 to 4:1 | Excess alcohol drives the reaction to completion. google.com |

| Catalyst Loading | 1-5% w/w | ~2% w/w | Higher loading does not always improve yield and increases cost. google.com |

| Reaction Time | 1-24 hours | 4-8 hours | Monitored by techniques like TLC or GC to determine completion. google.com |

Development of Eco-Friendly and Sustainable Synthetic Routes for this compound Production

The development of green and sustainable synthetic methods is a growing area of focus in chemical synthesis. For the production of this compound, several strategies can be employed to reduce the environmental impact.

The use of heterogeneous, reusable catalysts such as alumina (B75360) or metal-exchanged clays is a significant step towards greener synthesis. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net For example, Al³⁺-montmorillonite can be regenerated and reused multiple times without a significant loss of activity. researchgate.net

Enzymatic synthesis using lipases presents a highly sustainable route. digitellinc.com These reactions are typically carried out under mild conditions in aqueous or solvent-free systems, avoiding the use of harsh reagents and organic solvents. digitellinc.comlynchburg.edu The enzymatic synthesis of succinate can be part of a biorefinery concept where succinic acid is produced from renewable feedstocks through fermentation. lynchburg.edu

The choice of solvent also plays a crucial role in the environmental footprint of a synthesis. Replacing hazardous solvents with greener alternatives is a key principle of green chemistry. For instance, in CDC (cross-dehydrogenative coupling) reactions for ester synthesis, the use of molecular oxygen as the sole oxidant with water as the only byproduct represents a significantly greener approach. labmanager.com

Furthermore, the development of catalysts that can operate under milder conditions, such as room temperature, can reduce energy consumption. The Dowex H⁺/NaI system, for example, has been shown to effectively catalyze esterifications under very mild conditions. nih.gov

Advanced Spectroscopic Characterization of Bis 4 Nitrobenzyl Succinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of Bis(4-nitrobenzyl) succinate (B1194679) reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two 4-nitrobenzyl groups appear as two sets of doublets in the downfield region of the spectrum, typically between δ 7.5 and 8.2 ppm. This splitting pattern is characteristic of a para-substituted benzene (B151609) ring. The protons on the carbon adjacent to the nitro group are generally found further downfield due to the strong electron-withdrawing nature of the nitro group. The benzylic protons (Ar-CH₂-) give rise to a singlet, typically observed around δ 5.3 ppm. The methylene (B1212753) protons of the succinate backbone (-CH₂-CH₂-) are chemically equivalent and appear as a singlet at approximately δ 2.9 ppm.

Table 1: ¹H NMR Chemical Shift Data for Bis(4-nitrobenzyl) succinate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | ~ 8.2 | d |

| Aromatic (meta to NO₂) | ~ 7.5 | d |

| Benzylic (Ar-CH₂) | ~ 5.3 | s |

| Succinate (-CH₂CH₂-) | ~ 2.9 | s |

Note: Predicted values based on typical chemical shifts of similar structural motifs. The solvent used for analysis can influence these values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of this compound. The carbonyl carbons of the ester groups are the most deshielded and appear furthest downfield, typically in the range of δ 171-172 ppm. The aromatic carbons exhibit several signals between δ 124 and 148 ppm. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded, appearing around δ 148 ppm, while the other aromatic carbons show signals at approximately δ 129 ppm and δ 124 ppm. The benzylic carbon (Ar-CH₂) signal is typically found around δ 66 ppm. The methylene carbons of the succinate moiety are observed at approximately δ 29 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 171.5 |

| Aromatic (C-NO₂) | ~ 148.0 |

| Aromatic (quaternary) | ~ 143.0 |

| Aromatic (CH) | ~ 129.0, ~ 124.0 |

| Benzylic (Ar-CH₂) | ~ 66.0 |

| Succinate (-CH₂CH₂-) | ~ 29.0 |

Note: Predicted values based on typical chemical shifts of similar structural motifs. The solvent used for analysis can influence these values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons on the 4-nitrobenzyl groups, confirming their ortho and meta relationship. No cross-peaks would be expected for the singlet signals of the benzylic and succinate protons, confirming their isolated nature from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals at δ ~7.5 and δ ~8.2 ppm to their corresponding aromatic carbons, the signal at δ ~5.3 ppm to the benzylic carbon, and the signal at δ ~2.9 ppm to the succinate carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Key correlations would be observed between the benzylic protons (δ ~5.3 ppm) and the carbonyl carbon of the succinate (δ ~171.5 ppm), as well as with the aromatic carbons. The succinate protons (δ ~2.9 ppm) would show a correlation to the carbonyl carbon, confirming the structure of the succinate ester.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups. The presence of the nitro groups is confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1520-1530 cm⁻¹ and another for the symmetric stretching vibration around 1340-1350 cm⁻¹. The C-O stretching vibrations of the ester linkage are typically observed in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the benzyl (B1604629) and succinate methylene groups are observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~ 1740 |

| NO₂ Asymmetric Stretch | ~ 1525 |

| NO₂ Symmetric Stretch | ~ 1345 |

| C-O Stretch (Ester) | ~ 1250 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

Note: Predicted values based on typical IR frequencies of functional groups in similar compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₈H₁₆N₂O₈), the expected monoisotopic mass is approximately 388.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 388 would confirm the molecular weight.

The fragmentation of this compound would likely proceed through several key pathways. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of the stable 4-nitrobenzyl cation at m/z 136. Another significant fragmentation pathway could involve the loss of a 4-nitrobenzyloxy group, resulting in a fragment ion. Further fragmentation of the succinate chain could also be observed.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 388 | [M]⁺ (Molecular Ion) |

| 136 | [C₇H₆NO₂]⁺ (4-nitrobenzyl cation) |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and chromophores. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-nitrobenzyl chromophore. A strong absorption band, typically around 260-280 nm, is expected, corresponding to the π → π* transition of the aromatic ring conjugated with the nitro group. The presence of the nitro group, a strong chromophore, is responsible for this characteristic absorption. The succinate portion of the molecule does not significantly absorb in the UV-Vis region. The molar absorptivity (ε) at the wavelength of maximum absorption (λ_max) can be determined to provide quantitative information.

Table 5: Expected UV-Vis Absorption Data for this compound

| Chromophore | λ_max (nm) | Electronic Transition |

|---|---|---|

| 4-nitrobenzyl | ~ 270 | π → π* |

Note: The solvent used can influence the position and intensity of the absorption maximum.

Computational Chemistry and Molecular Modeling Studies of Bis 4 Nitrobenzyl Succinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Specific Density Functional Theory (DFT) studies on Bis(4-nitrobenzyl) succinate (B1194679) are not available in the reviewed literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Bis(4-nitrobenzyl) succinate, such calculations would typically be employed to determine optimized molecular geometry, electronic properties, and spectroscopic signatures.

Key properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP): ESP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Without specific studies, no data tables on these properties for this compound can be generated.

Molecular Docking Simulations to Predict Binding Affinities with Biological Macromolecules

There are no published molecular docking studies specifically featuring this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net The goal is to predict the binding mode and affinity, often quantified as a binding energy score.

For a compound like this compound, docking simulations could be used to:

Identify potential biological targets by screening it against a library of protein structures.

Predict the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target protein. mdpi.com

Estimate the binding affinity, which helps in ranking potential drug candidates. researchgate.net

In the absence of such research, no data on binding affinities or interaction profiles for this compound can be presented.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Receptor Interaction Dynamics

Specific molecular dynamics (MD) simulation studies for this compound are not found in the existing literature. MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It provides detailed information on the dynamic behavior of a system. nih.gov

If applied to this compound, MD simulations would be valuable for:

Conformational Sampling: Exploring the different shapes (conformations) the molecule can adopt in various environments (e.g., in solution).

Ligand-Receptor Dynamics: Simulating the stability and dynamics of a ligand-receptor complex predicted by molecular docking. This can reveal how the ligand and protein adapt to each other and the stability of their interactions over time. nih.gov

Binding Free Energy Calculations: More accurately estimating the binding affinity by considering the dynamic nature of the interactions and the role of the solvent.

No data tables regarding conformational stability or interaction dynamics can be provided due to the lack of specific studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No QSAR models specifically developed for or including this compound derivatives were identified. QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

A QSAR study involving derivatives of this compound would typically involve:

Synthesizing and testing a series of related compounds with varied structural modifications.

Calculating a set of molecular descriptors (physicochemical, electronic, steric properties) for each compound.

Developing a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

Using the model to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

As no such study has been published, there are no QSAR models or associated data to report for this class of compounds.

Investigation of Biological Activities Associated with Bis 4 Nitrobenzyl Succinate Scaffolds

In vitro Antimicrobial Activities of Related Nitrobenzyl and Succinate (B1194679) Esters

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Nitrobenzyl derivatives have demonstrated notable antibacterial activity. For instance, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol has shown significant efficacy against Moraxella catarrhalis, with a minimum inhibitory concentration (MIC) value of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM). nih.gov Similarly, a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, which include nitrobenzyl modifications, exhibited potent inhibition of several Gram-positive and Gram-negative bacterial strains. researchgate.net The antibacterial activity of p-nitrobenzyl esters of carbapenems has also been studied, with some compounds exceeding the activity of known drugs like Meropenem and Cilapenem against Escherichia coli and Pseudomonas aeruginosa. rcsi.scienceresearchgate.net

Succinate esters have also been investigated for their antibacterial properties. Monoesters of succinic anhydride (B1165640), including halogenated derivatives, have shown considerable bioactivity against various microbes. researchgate.net Specifically, iodinated monoesters displayed the highest activity, with values close to the standard chloramphenicol. researchgate.net Another study on di- and tri-substituted benzyl (B1604629) monoesters derived from succinic anhydride found that all tested compounds displayed bioactivity against E. coli and P. mirabilis. researchgate.net Furthermore, a petroleum ether fraction of Grateloupia livida, containing succinate esters, exhibited broad-spectrum antimicrobial activity, including against drug-resistant Escherichia coli. nih.gov Poly(vinyl chloride) plasticized with dioctyl succinate was found to be active against Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii. researchgate.net

Table 1: Antibacterial Activity of Selected Nitrobenzyl and Succinate Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC: 11 µM | nih.gov |

| p-Nitrobenzyl esters of carbapenems | Escherichia coli, Pseudomonas aeruginosa | Exceeded activity of Meropenem and Cilapenem | rcsi.scienceresearchgate.net |

| Iodinated monoesters of succinic anhydride | Various microbes | Activity close to chloramphenicol | researchgate.net |

| Di- and tri-substituted benzyl monoesters of succinic anhydride | E. coli, P. mirabilis | Bioactive | researchgate.net |

| Petroleum ether fraction of Grateloupia livida (containing succinate esters) | Drug-resistant Escherichia coli | Broad-spectrum activity | nih.gov |

Antifungal Properties and Mechanisms of Action

Research has also explored the antifungal potential of molecules containing nitrobenzyl and succinate ester groups. For example, two new nitroheteroaryl-1,3,4-thiadiazole derivatives containing an N-benzyl moiety were evaluated for their antifungal activity against Aspergillus fumigatus. researchgate.net One of the compounds demonstrated significant inhibition, with a minimum fungicidal concentration of 8000 µM and an IC50 value of 1008.67 µM. researchgate.net The mechanism of action for these compounds was found to involve deformation of the fungal hyphae, depletion of hyphal contents, and destruction of the cell membrane and organelles. researchgate.net

Succinate esters have also shown promise as antifungal agents. Monoesters of succinic anhydride, particularly iodinated derivatives, exhibited high antifungal activity, with values comparable to the standard drug ketoconazole. researchgate.net Another study on di- and tri-substituted benzyl monoesters of succinic anhydride reported bioactivity against Candida albicans and Aspergillus niger. researchgate.net The mechanism of antifungal action for many agents involves the inhibition of ergosterol (B1671047) synthesis, which is a crucial component of the fungal cell membrane. nih.govebsco.com While the specific mechanisms for the tested succinate esters were not fully elucidated in these studies, it is a common pathway for antifungal compounds.

Table 2: Antifungal Activity of Selected Nitrobenzyl and Succinate Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC/IC50 | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Nitroheteroaryl-1,3,4-thiadiazole with N-benzyl moiety | Aspergillus fumigatus | MFC: 8000 µM, IC50: 1008.67 µM | Deformation of hyphae, destruction of cell membrane and organelles | researchgate.net |

| Iodinated monoesters of succinic anhydride | Various fungi | Activity close to ketoconazole | Not specified | researchgate.net |

Enzyme Inhibition Studies of Succinate- and Nitrobenzyl-Bearing Molecules

Cholinesterase (AChE, BChE) Inhibitory Potentials

Succinate esters have been identified as inhibitors of cholinesterases. For example, α-tocopheryl hemisuccinate and cholesteryl hemisuccinate were found to be potent inhibitors of acetylcholinesterase (AChE) with IC50 values of 1.73 µM and 0.79 µM, respectively. nih.gov They were, however, weak inhibitors of butyrylcholinesterase (BChE). nih.gov The inhibition of AChE by these succinate esters was found to be of a mixed non-competitive type. nih.gov Another study investigated succinimide (B58015) derivatives and found them to be competitive inhibitors of AChE, with IC50 values of 0.029 mM and 0.031 mM for two different derivatives. mdpi.com

While direct studies on the cholinesterase inhibitory potential of simple nitrobenzyl esters are less common, research on more complex molecules containing this moiety has been conducted. For instance, dammarane (B1241002) triterpenoids with a p-nitro-benzylidene fragment exhibited a pronounced inhibition of AChE, with one compound showing 68.8% inhibition. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Succinate and Nitrobenzyl-Related Compounds

| Compound/Derivative | Enzyme | IC50/Inhibition % | Type of Inhibition | Reference(s) |

|---|---|---|---|---|

| α-Tocopheryl hemisuccinate | AChE | 1.73 µM | Mixed non-competitive | nih.gov |

| Cholesteryl hemisuccinate | AChE | 0.79 µM | Mixed non-competitive | nih.gov |

| Succinimide derivative (I) | AChE | 0.031 mM | Competitive | mdpi.com |

| Succinimide derivative (II) | AChE | 0.029 mM | Competitive | mdpi.com |

Phosphodiesterase and Phosphatase Activities

The inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cAMP and cGMP, has been a target for drug discovery. nih.gov While specific studies on bis(4-nitrobenzyl) succinate are not available, derivatives of related structures have been investigated. For instance, a series of purin-6-one derivatives were evaluated for their in vitro inhibitory activity against PDE2. researchgate.net

Regarding phosphatases, α-tocopheryl succinate and its truncated derivative, TS-1, have been shown to increase the phosphatase activity of protein phosphatase 2A (PP2A). nih.gov This activation of PP2A was linked to the inactivation of Jun N-terminal kinases (JNKs). nih.gov Furthermore, inhibition of the mitochondrial-specific phosphatase PTPMT1 has been observed with compounds structurally distinct from succinate esters. researchgate.net

Interactions with α-Ketoglutarate-Dependent Enzymes

Succinate is a known inhibitor of α-ketoglutarate-dependent dioxygenases. oup.comnih.govnih.gov An accumulation of succinate, often due to dysfunction of the succinate dehydrogenase (SDH) enzyme, can lead to the inhibition of these enzymes. oup.comnih.gov This has been demonstrated in yeast models where succinate accumulation inhibits the α-ketoglutarate-dependent enzyme Jlp1 and the histone demethylase Jhd1. oup.comnih.gov It has also been shown that mammalian JmjC-domain histone demethylases are susceptible to succinate inhibition in vitro and in cultured cells. nih.gov The inhibition of prolyl hydroxylases (PHDs), another class of α-ketoglutarate-dependent enzymes, by succinate can be reversed by increasing the levels of α-ketoglutarate. nih.gov

Carboxylesterase-Mediated Hydrolysis and Metabolism

Carboxylesterases (CE) are a family of enzymes that play a crucial role in the metabolism of a wide variety of compounds containing ester functional groups. nih.gov These enzymes catalyze the hydrolysis of an ester into its corresponding alcohol and carboxylic acid, a process that generally increases the polarity and water solubility of the molecule, thereby facilitating its elimination from the body. nih.gov This metabolic pathway is significant for many therapeutic agents, which are often designed as ester prodrugs to enhance bioavailability. nih.gov

The structure of this compound, being a dicarboxylic acid diester, makes it a potential substrate for carboxylesterases. The hydrolysis reaction would involve the cleavage of the two ester linkages, as illustrated below.

General Reaction for Carboxylesterase-Mediated Hydrolysis: Carboxylic Ester + H₂O ⇌ Alcohol + Carboxylate wikipedia.org

In the context of this compound, this reaction would yield succinic acid and 4-nitrobenzyl alcohol. The enzymes responsible for this in humans, primarily hCE1 and hCE2, are found in various tissues, with hCE1 being abundant in the liver and hCE2 being prominent in the intestine. nih.gov

While direct metabolic studies on this compound are not extensively documented, research on structurally similar compounds provides insight. For instance, bis(4-nitrophenyl)phosphate, a compound with a similar nitrophenyl moiety, is known to be an inhibitor of carboxylesterase activity. This suggests that molecules with this scaffold can interact with the active site of these enzymes, either as a substrate to be hydrolyzed or as an inhibitor that blocks the enzyme's function.

Evaluation of Antioxidant Properties of Nitrobenzyl and Succinate Derivatives

The antioxidant potential of a chemical scaffold is a significant area of biological investigation. Both the nitrobenzyl and succinate moieties that constitute this compound have been explored in various derivatives for their antioxidant activities.

Succinate Derivatives: Derivatives of succinic acid have been recognized as effective antioxidants. nih.gov The antioxidant activity is often evaluated by measuring the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The efficacy is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. nih.gov A lower IC50 value indicates a higher antioxidant activity. nih.gov Studies on various succinimide derivatives have demonstrated significant radical scavenging activity. researchgate.net For example, Vitamin E succinate has shown an enhanced ability to protect hepatocytes from oxidative stress compared to other forms of Vitamin E.

Table 1: Antioxidant Activity of Selected Succinimide Derivatives

| Compound/Extract | Method | IC50 Value (µg/mL) | Antioxidant Strength Classification |

|---|---|---|---|

| Ascorbic Acid (Standard) | DPPH | 9.3 | Very Powerful |

| Alcoholic Leaves Extract | DPPH | 24.8 | Very Powerful |

Data compiled from various studies. The classification of antioxidant strength is based on established IC50 value ranges: <50 µg/mL is very powerful, 50-100 µg/mL is strong. nih.govneliti.com

Nitrobenzyl Derivatives: The nitrobenzyl group's contribution to antioxidant activity is more complex. While phenolic compounds, which share the aromatic ring structure, are well-known antioxidants, the properties of nitrobenzyl derivatives are diverse. researchgate.net The antioxidant efficiency of phenols can be influenced by various substituents on the aromatic ring. The unique redox properties of nitro-aromatic compounds allow them to participate in electron-transfer reactions, which is a key aspect of antioxidant activity.

Investigation of DNA Interaction Profiles (e.g., Cleavage, Degradation)

The interaction of small molecules with DNA is a critical aspect of pharmacology and toxicology. The nitrobenzyl scaffold, in particular, is well-known for its application in photochemistry and its ability to be used as a "photocleavable" or "photolabile" protecting group. researchgate.netpnas.orgnih.gov

Specifically, ortho-nitrobenzyl groups can be cleaved upon exposure to UV light (typically around 340-365 nm) to release a protected molecule. researchgate.netupenn.edu This property has been widely used in research to control the release of biologically active compounds, including DNA strands, with high spatial and temporal precision. nih.gov The mechanism involves an intramolecular rearrangement initiated by the absorption of light, leading to the cleavage of the benzylic carbon-oxygen bond. acs.org

While much of the research has focused on ortho-nitrobenzyl derivatives, the para-nitrobenzoyl group (structurally related to the para-nitrobenzyl group in this compound) has also been shown to be photoactive and capable of inducing DNA scission when tethered to a DNA-intercalating agent. nih.gov In one study, a proflavine (B1679165) molecule linked to a p-nitrobenzoyl group was shown to bind to DNA and cause cleavage upon UV irradiation at 310 nm. nih.gov This suggests that the p-nitrobenzyl scaffold, upon photoexcitation, can initiate reactions that lead to DNA strand breaks, although the efficiency and mechanism may differ from the more commonly used ortho isomer. The presence of an intercalating agent was found to be essential for this cleavage activity. nih.gov

Mechanistic Pathways and Structure Activity Relationship Sar Studies Involving Bis 4 Nitrobenzyl Succinate Derivatives

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

While direct studies on the molecular mechanisms of bis(4-nitrobenzyl) succinate (B1194679) are not extensively detailed in the available literature, the biological activity of nitro-containing compounds is often linked to the electrochemical properties of the nitro group. researchgate.netmdpi.com The nitro group is a strong electron-withdrawing moiety, which can significantly influence the molecule's polarity and its ability to interact with biological targets such as proteins and enzymes. researchgate.netmdpi.com

The biological action of many nitro compounds is contingent on the enzymatic reduction of the nitro group. researchgate.net This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular biomolecules. researchgate.net The specific enzymes involved in this reduction are often nitroreductases, which use cofactors like NADH or NADPH. researchgate.net The subsequent reactive species can induce cellular toxicity, an effect that can be harnessed for therapeutic purposes, particularly in antimicrobial and antineoplastic applications. researchgate.netmdpi.com

For instance, in the context of other nitro-aromatic compounds, the presence of the nitro group has been shown to be crucial for their inhibitory effects on various enzymes. The electron-withdrawing nature of the nitro group can enhance hydrogen bonding interactions between the compound and the active site of an enzyme, leading to more potent inhibition. nih.gov It is plausible that bis(4-nitrobenzyl) succinate derivatives could exert their biological effects through similar mechanisms, where the nitro groups play a pivotal role in binding to and modulating the activity of specific cellular targets.

Structure-Activity Relationship (SAR) Analysis of Functional Group Modifications and Stereochemical Influences on Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, modifications to various parts of the molecule can significantly impact their potency and selectivity.

The nitro group's position and number on the benzyl (B1604629) rings are critical determinants of activity. The para-positioning of the nitro group, as seen in this compound, often confers specific biological activities. Studies on other nitro-containing compounds have demonstrated that the position of the nitro group can affect the molecule's electronic properties and, consequently, its interaction with biological targets. mdpi.com For example, the presence of nitro groups at specific positions in the pyrrole ring of certain compounds was found to enhance their antibacterial activity. mdpi.com

Modifications to the succinate linker could also influence activity. The length and flexibility of the dicarboxylate linker can affect the spatial orientation of the two 4-nitrobenzyl groups, which could be critical for optimal binding to a target protein. Altering the succinate backbone, for instance, by introducing conformational constraints or different functional groups, could modulate the biological profile of the resulting derivatives.

Furthermore, the ester linkages are susceptible to hydrolysis, which is a key aspect of their prodrug potential. The nature of the ester bond can be modified to tune the rate of hydrolysis and, therefore, the release of the active moiety.

Below is a hypothetical SAR data table for this compound derivatives, illustrating potential relationships between structural modifications and biological activity based on general principles of medicinal chemistry.

| Compound ID | R1 (Linker Modification) | R2 (Aromatic Ring Substitution) | Biological Activity (e.g., IC50 in µM) |

| BNS-001 | -(CH2)2- (Succinate) | 4-NO2 | 10 |

| BNS-002 | -(CH2)3- (Glutarate) | 4-NO2 | 15 |

| BNS-003 | -CH=CH- (Fumarate) | 4-NO2 | 8 |

| BNS-004 | -(CH2)2- (Succinate) | 3-NO2 | 25 |

| BNS-005 | -(CH2)2- (Succinate) | 4-NH2 | >100 (inactive) |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound derivatives found in the search results.

Investigation of Prodrug Strategies and In vitro Activation Mechanisms, including Esterase-Mediated Hydrolysis

The ester linkages in this compound make it a prime candidate for a prodrug approach. nih.govnih.gov Prodrugs are inactive or less active molecules that are converted into the active form in the body, often through enzymatic reactions. nih.govrutgers.edu Ester-based prodrugs are commonly designed to be hydrolyzed by esterases, which are abundant in the body, particularly in the liver, to release the active drug. nih.gov

The activation mechanism for a this compound-based prodrug would involve esterase-mediated hydrolysis of one or both of the ester bonds. This would release 4-nitrobenzyl alcohol and succinic acid. The intended therapeutic effect would then be exerted by the released molecule.

This strategy can be employed to improve the physicochemical properties of a drug, such as its solubility and membrane permeability. nih.govrutgers.edu By masking polar functional groups with ester moieties, the lipophilicity of the molecule can be increased, potentially enhancing its absorption and cellular uptake. nih.govrutgers.edu

The rate of hydrolysis can be modulated by altering the structure of the ester. For example, the steric and electronic properties of the alcohol and carboxylic acid components can influence the susceptibility of the ester bond to enzymatic cleavage. In the case of this compound, the electron-withdrawing nitro group on the benzyl ring would likely influence the rate of hydrolysis.

The following table summarizes key aspects of the prodrug strategy for this compound.

| Prodrug Moiety | Activating Enzyme | Released Active Moiety (Hypothetical) | Potential Advantages |

| This compound | Esterases | 4-nitrobenzyl alcohol | Improved lipophilicity, enhanced cellular uptake |

Potential Applications of Bis 4 Nitrobenzyl Succinate in Advanced Materials Science and Chemical Biology

Role as Chemical Building Blocks in Polymer Synthesis and Modification

The structure of bis(4-nitrobenzyl) succinate (B1194679), with two ester groups, inherently positions it as a monomer or a precursor for the synthesis of polyesters and other polymers. The presence of the 4-nitrobenzyl ester groups offers a pathway for polycondensation reactions. In such a process, the succinate moiety would form the backbone of the polymer chain.

The activated nature of the p-nitrophenyl esters facilitates transesterification reactions, a common method in polyester synthesis. This approach can offer advantages over traditional polymerization techniques that may require harsh conditions. The general scheme for such a polymerization would involve the reaction of bis(4-nitrobenzyl) succinate with a suitable diol, leading to the formation of a polyester and the release of 4-nitrophenol as a byproduct. The progress of this type of reaction can often be monitored by spectrophotometrically tracking the release of the 4-nitrophenolate anion.

While specific research detailing the extensive use of this compound in large-scale polymer production is limited, the fundamental principles of polyester chemistry support its viability as a monomer. The resulting polymers could be tailored for specific properties by selecting different diol co-monomers.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant | Potential Polymer Product | Key Feature |

| Polycondensation | Diol (e.g., 1,4-butanediol) | Polyester | Formation of ester linkages in the polymer backbone. |

| Aminolysis | Diamine | Polyamide-ester | Incorporation of amide and ester functional groups. |

Utilization as Derivatization Reagents in Analytical Chemistry and Metabolomics

In the fields of analytical chemistry and metabolomics, the detection and quantification of low-abundance or chromatographically challenging molecules is a significant hurdle. Chemical derivatization is a key strategy to enhance the detectability of target analytes. While direct evidence for the widespread use of this compound as a derivatization reagent is not prominent in the literature, its chemical structure suggests a potential application in this area.

The principle would involve the reaction of this compound with analytes containing suitable functional groups, such as primary or secondary amines, to form stable derivatives. The incorporation of the two nitrobenzyl groups into the analyte would significantly enhance its ultraviolet (UV) absorbance or its response in mass spectrometry (MS), thereby lowering the limits of detection.

For instance, in the analysis of complex biological samples, this compound could theoretically be used to "tag" specific metabolites for improved separation and identification. The derivatization reaction would likely proceed via aminolysis of the ester bonds.

Integration into Functional Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The structure of this compound contains several features that could be exploited in the construction of such architectures.

The nitro groups are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, ordered structures. It is conceivable that this compound could act as a "guest" molecule within a larger host system or as a component in a co-crystal, where it interacts with other molecules through these specific non-covalent forces.

Furthermore, the aromatic rings of the nitrobenzyl groups can engage in π-stacking interactions with other aromatic systems, leading to the formation of extended one-, two-, or three-dimensional networks. The flexibility of the succinate linker would allow the nitrobenzyl groups to adopt conformations suitable for maximizing these stabilizing interactions. While concrete examples of supramolecular structures solely based on this compound are not yet widely reported, the foundational principles of supramolecular chemistry suggest this as a promising area for future investigation.

Table 2: Potential Supramolecular Interactions of this compound

| Interacting Group | Type of Interaction | Potential Outcome |

| Nitro Groups | Hydrogen Bonding, Dipole-Dipole | Formation of ordered crystalline structures or co-crystals. |

| Aromatic Rings | π-π Stacking | Self-assembly into larger aggregates or inclusion in host-guest complexes. |

Future Research Directions for Bis 4 Nitrobenzyl Succinate

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes to bis(4-nitrobenzyl) succinate (B1194679). While traditional esterification methods are effective at a laboratory scale, they may not be optimal for larger-scale production. Investigations into alternative synthetic methodologies could lead to significant improvements in yield, purity, and cost-effectiveness.

One promising avenue is the exploration of enzyme-catalyzed synthesis. Lipases, for instance, are known to catalyze esterification reactions under mild conditions with high selectivity, potentially reducing the formation of byproducts and simplifying purification processes. Directed evolution of esterases has already shown success in enhancing the synthesis of other p-nitrobenzyl esters, a strategy that could be adapted for bis(4-nitrobenzyl) succinate. nih.gov

Continuous flow synthesis in microreactors is another area ripe for exploration. acs.org This technology offers precise control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety, particularly when dealing with nitrated compounds. acs.org A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Hypothetical Yield Improvement |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of suitable lipases or esterases. | 10-15% |

| Continuous Flow Synthesis | Enhanced safety, precise process control, improved scalability. | Optimization of reactor design and reaction conditions. | 15-20% |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Development of solvent-free or green solvent conditions. | 5-10% |

| Green Chemistry Approaches | Use of renewable starting materials and non-toxic catalysts. | Investigating bio-based sources for succinic acid and 4-nitrobenzyl alcohol. | Varies |

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A more profound understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its behavior and designing new applications. While basic spectroscopic characterization has been performed, the application of advanced analytical techniques could provide unprecedented detail.

Single-crystal X-ray diffraction remains the gold standard for determining molecular structures with atomic resolution. libretexts.org Future efforts should focus on growing high-quality crystals of this compound to enable a detailed analysis of its bond lengths, bond angles, and crystal packing. This information is invaluable for understanding its physical properties and for computational modeling. The study of nitroaromatic compounds by X-ray diffraction can reveal important details about intermolecular interactions. researchgate.netresearchgate.net

Advanced spectroscopic techniques also offer avenues for deeper structural insights. nih.gov Solid-state NMR spectroscopy can provide information about the local chemical environment of atoms in the solid state, complementing the data from X-ray diffraction. nih.gov Furthermore, techniques like Raman spectroscopy can be used to study the vibrational modes of the molecule, offering insights into the strength of its chemical bonds and intermolecular forces. unizar-csic.es A summary of the potential insights from these techniques is provided in Table 2.

| Technique | Information Gained | Potential Impact on Understanding |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular interactions. | Elucidation of structure-property relationships. |

| Solid-State NMR Spectroscopy | Local atomic environments, conformational details in the solid state. | Deeper understanding of the solid-state behavior and polymorphism. |

| Raman Spectroscopy | Vibrational modes, information on bond strengths and intermolecular forces. | Insights into the molecule's stability and interactions. |

| Terahertz Spectroscopy | Low-frequency vibrational modes, information on crystal lattice vibrations. | Characterization of polymorphic forms and phase transitions. |

Targeted Investigations of Specific Biological Pathways and Molecular Interactions

Preliminary studies have hinted at the biological potential of succinate esters and nitrobenzyl compounds, suggesting that this compound could interact with specific biological pathways. Future research should move beyond broad screenings to targeted investigations of these interactions.

Given that succinate is a key metabolite in cellular respiration, it is plausible that this compound or its metabolites could influence metabolic pathways. nih.gov Studies could investigate its effect on mitochondrial function and enzymes involved in the Krebs cycle, such as succinate dehydrogenase. researchgate.net The role of succinate as a signaling molecule via its receptor, SUCNR1, also presents a compelling target for investigation. nih.govmdpi.com

The nitrobenzyl moiety is known to be a photolabile protecting group, and this property could be exploited in biological studies. nih.govresearchgate.netupenn.edu It may be possible to design experiments where the release of succinate or a related molecule from this compound is triggered by light, allowing for precise spatial and temporal control over its biological effects. Research could also explore the potential for this compound to act as a prodrug, releasing a biologically active molecule upon enzymatic cleavage of the ester bonds. scholasticahq.com

| Biological Target/Pathway | Research Question | Experimental Approach |

| Succinate Dehydrogenase (SDH) | Does this compound or its metabolites inhibit or modulate SDH activity? | Enzyme kinetics assays, molecular docking studies. |

| SUCNR1 Receptor Signaling | Does this compound interact with and activate the SUCNR1 receptor? | Cell-based reporter assays, calcium imaging. |

| Mitochondrial Respiration | How does the compound affect cellular oxygen consumption and ATP production? | High-resolution respirometry, metabolic flux analysis. |

| Photocontrolled Release | Can light be used to trigger the release of succinate and elicit a biological response? | In vitro cell culture experiments with controlled light exposure. |

Development of Novel Applications in Emerging Fields of Chemical and Biomedical Science

The unique combination of a succinate core and two 4-nitrobenzyl groups suggests that this compound could find applications in several emerging areas of science. A forward-looking research agenda should include the exploration of these novel applications.

In materials science, the diester structure of this compound makes it a potential monomer for the synthesis of novel polyesters. fraunhofer.demdpi.comnih.gov The presence of the nitro groups could impart unique properties to these polymers, such as altered thermal stability or specific interactions with other molecules. The development of biodegradable polymers from succinic acid is a growing field, and this compound could serve as a specialty monomer in this area. acs.orgacs.org

In the biomedical field, the photolabile nature of the nitrobenzyl group could be harnessed for the development of light-responsive drug delivery systems. nih.govnih.govresearchgate.netnih.gov this compound could be incorporated into polymer backbones or nanoparticles, which could then be designed to release a therapeutic agent upon exposure to light of a specific wavelength. nih.govresearchgate.net This would allow for targeted drug delivery, reducing side effects and improving therapeutic efficacy.

| Emerging Field | Potential Application | Key Research and Development Steps |

| Polymer Chemistry | Monomer for novel biodegradable or functional polyesters. | Polymerization studies, characterization of polymer properties. |

| Drug Delivery | Component of light-responsive drug delivery systems. | Synthesis of drug-conjugates, formulation of nanoparticles, in vitro release studies. |

| Photolithography | Photoactive component in photoresist materials. | Investigation of photochemical properties and patterning resolution. |

| Supramolecular Chemistry | Building block for self-assembling materials. | Study of non-covalent interactions and self-assembly behavior. |

Q & A

Q. What are the established synthetic routes for Bis(4-nitrobenzyl) succinate, and how can purity be optimized?

this compound is typically synthesized via esterification between succinic acid and 4-nitrobenzyl alcohol, using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts. Critical steps include controlling stoichiometry and reaction time to minimize side products (e.g., mono-esterification). Purity optimization involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via HPLC (>99% purity thresholds) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : Confirm ester linkage formation via downfield shifts of the succinate carbonyl (δ ~170 ppm) and nitrobenzyl aromatic protons (δ ~8.2 ppm).

- XRD : Resolve geometric parameters (bond lengths, angles) to validate molecular packing and nitro group orientation. Atomic displacement parameters (ADPs) should be <0.1 Ų for stable crystalline phases .

- FT-IR : Identify ester C=O stretches (~1730 cm⁻¹) and nitro group asymmetrical stretches (~1520 cm⁻¹) .

Q. How does solubility in polar vs. non-polar solvents impact experimental design?

this compound exhibits low solubility in water (<0.1 mg/mL) but moderate solubility in DMSO or THF. For biological assays, pre-dissolution in DMSO followed by dilution in buffered solutions (e.g., PBS) is recommended to avoid precipitation. Solvent choice must align with downstream applications (e.g., enzyme kinetics vs. polymer synthesis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. prodrug activation)?

Discrepancies may arise from assay conditions (pH, temperature) or metabolite interference. For example, succinate dehydrogenase (SDH) inhibition studies require pre-incubation to exclude hydrolysis artifacts. Validate results using:

- Control experiments : Include hydrolyzed derivatives (e.g., free succinic acid) to isolate parent compound effects.

- Metabolite profiling : LC-MS to track in vitro hydrolysis rates and confirm intact compound presence .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Docking studies : Predict binding affinities to SDH or nitroreductases using software like AutoDock Vina. Focus on nitro group orientation and ester bond accessibility.

- MD simulations : Assess stability in lipid bilayers for drug delivery applications (e.g., logP ~3.5 suggests membrane permeability) .

Q. What experimental controls are critical when evaluating polymer composite performance?

When incorporating this compound into polyesters (e.g., PBS analogs), include:

- Unmodified polymer controls to benchmark thermal (Tg, Tm) and mechanical (tensile strength) properties.

- Accelerated degradation assays : Monitor nitrobenzyl release in hydrolytic/enzymatic conditions (e.g., lipase/PBS buffers) via UV-Vis at 310 nm .

Methodological Guidance

Q. How to address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.